Differentiating 3- and 4-Sulfonamide Regioisomers
The target compound (CAS 59582-89-7) and its isomer, 2-chloro-N,N-dimethylpyridine-4-sulfonamide (CAS 1179681-83-4), share the same molecular weight and formula (C7H9ClN2O2S, 220.68 g/mol) . The key differentiator is the position of the sulfonamide group on the pyridine ring. In the target compound, the sulfonamide is at the 3-position and chlorine at the 4-position. In the comparator, the sulfonamide is at the 4-position and chlorine at the 2-position. This regioisomerism results in distinct chemical properties and reactivities, which are crucial for designing specific synthetic pathways and achieving desired biological interactions.
Comparator: sulfonamide at 4-position, chlorine at 2-position
| Evidence Dimension | Molecular Structure and Regioisomerism |
|---|---|
| Target Compound Data | Sulfonamide at pyridine 3-position, Chlorine at 4-position |
| Comparator Or Baseline | 2-chloro-N,N-dimethylpyridine-4-sulfonamide (Sulfonamide at 4-position, Chlorine at 2-position) |
| Quantified Difference | Different substitution pattern on the pyridine ring (3- vs 4-sulfonamide). |
| Conditions | Structural analysis based on SMILES and CAS registry data. |
Why This Matters
This structural distinction is fundamental; researchers must select the correct isomer to ensure that their synthetic or biological work proceeds as intended, as these isomers are not interchangeable.
